Product packaging for Dichloro(~13~C_2_)acetyl chloride(Cat. No.:CAS No. 1228182-39-5)

Dichloro(~13~C_2_)acetyl chloride

Cat. No.: B1530610
CAS No.: 1228182-39-5
M. Wt: 149.37 g/mol
InChI Key: FBCCMZVIWNDFMO-ZDOIIHCHSA-N
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Description

Dichloro(~13~C_2_)acetyl chloride is a useful research compound. Its molecular formula is C2HCl3O and its molecular weight is 149.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HCl3O B1530610 Dichloro(~13~C_2_)acetyl chloride CAS No. 1228182-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloroacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCCMZVIWNDFMO-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]([13C](=O)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745977
Record name Dichloro(~13~C_2_)acetyl chloride
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Molecular Weight

149.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-39-5
Record name Dichloro(~13~C_2_)acetyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-39-5
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General Academic Context and Research Significance of Dichloro 13c 2 Acetyl Chloride

Historical Trajectories in Carbon Isotope Labeling Research

The practice of using carbon isotopes as tracers has a rich history, fundamentally changing the way scientists study dynamic systems. The discovery of the long-lived radioactive isotope carbon-14 (B1195169) (¹⁴C) on February 27, 1940, by Martin Kamen and Sam Ruben was a pivotal moment. chemistryviews.orgwikipedia.org This discovery enabled the development of radiocarbon dating by Willard Libby and his colleagues in 1949, a method that had a tremendous impact on archaeology and geology. chemistryviews.orgwikipedia.org

Beyond dating, ¹⁴C was quickly adopted in chemistry and biology to trace the pathways of molecules in chemical and biochemical reactions. wikipedia.orgnih.gov For instance, the use of [¹⁴C]CO₂ was instrumental in determining how plants utilize carbon dioxide during photosynthesis. researchgate.net These early studies with ¹⁴C laid the conceptual groundwork for the use of other isotopes, including the stable isotope carbon-13 (¹³C), in tracer experiments. While ¹⁴C remains a gold standard for tracking molecules, particularly in the pharmaceutical and agrochemical industries, the use of stable isotopes like ¹³C has become increasingly prevalent, especially in studies utilizing mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Strategic Importance of Dichloroacetyl Chloride Derivatives in Advanced Synthetic Chemistry Research

Dichloroacetyl chloride (C₂HCl₃O) is a highly reactive organic compound that serves as a crucial intermediate in organic synthesis. wikipedia.orghangdachem.com Its chemical structure, featuring an acyl chloride functional group and two chlorine atoms on the alpha-carbon, makes it a potent acylating agent. wikipedia.orgnih.gov

The versatility of dichloroacetyl chloride is demonstrated by its role as a precursor in the manufacturing of a diverse range of commercially important chemicals. nih.gov It is a key starting material for producing certain antibiotics, most notably chloramphenicol, and various herbicides, such as dichlormid. wikipedia.org The synthesis of dichloroacetyl chloride itself is achieved through several industrial methods, including the oxidation of trichloroethylene (B50587) or 1,1,2-trichloroethane (B165190), and the hydrolysis of pentachloroethane. wikipedia.orgnih.govchemicalbook.com The compound's efficient reactivity and the wide applicability of its derivatives underscore its strategic value in both industrial and advanced laboratory-scale synthetic chemistry. hangdachem.comhangdachem.com The ability to use chloroacetyl derivatives for further functional modifications is a significant advantage in multi-step syntheses. taylorandfrancis.com

Rationale for (¹³C₂) Isotopic Enrichment in Contemporary Chemical Investigations

The specific incorporation of two carbon-13 atoms into the dichloroacetyl chloride molecule, creating Dichloro(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)acetyl chloride, provides researchers with a powerful analytical tool. This isotopic enrichment is deliberately employed for two primary reasons: to enhance spectroscopic analysis and to facilitate the tracing of molecular pathways.

One of the most significant advantages of using ¹³C-labeled compounds is the dramatic improvement in the quality and interpretability of Nuclear Magnetic Resonance (NMR) spectra. rsc.org

Expanded Chemical Shift Range: ¹³C-NMR spectroscopy benefits from a much larger chemical shift range (approximately 0-220 ppm) compared to proton (¹H) NMR (around 0-12 ppm). nih.govlibretexts.org This broader range significantly reduces the likelihood of signal overlap, even in large and complex molecules, allowing for the clear distinction of individual carbon atoms. libretexts.orglibretexts.org

Overcoming Low Natural Abundance: The natural abundance of the ¹³C isotope is only about 1.1%, which makes detecting ¹³C signals in unlabeled compounds inherently difficult and often requires long acquisition times. libretexts.org By synthetically enriching a molecule with ¹³C, the signal intensity is greatly enhanced, making NMR experiments more sensitive and efficient. nih.govfrontiersin.org

Structural Elucidation: ¹³C-NMR provides direct insight into the carbon backbone of a molecule. nih.gov Unlike ¹H-NMR, it can detect non-protonated (quaternary) carbons, providing a more complete structural picture. nih.gov The introduction of a ¹³C₂ unit allows for the study of carbon-carbon (¹³C-¹³C) couplings, which can be invaluable for definitively establishing the connectivity of atoms within a molecule. nih.gov

Table 1: Comparison of ¹H-NMR and ¹³C-NMR Spectroscopy
Property¹H-NMR¹³C-NMR
Natural Isotope Abundance~99.98%~1.1%
Chemical Shift Range (ppm)~0-12~0-220
Signal OverlapCommon in complex moleculesRarely overlap
Detection of Quaternary CarbonsNoYes

Isotopically labeled compounds like Dichloro(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)acetyl chloride are indispensable for tracer studies, which aim to map the journey of atoms and molecules through complex reaction sequences or metabolic networks. libretexts.org

This technique, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), involves introducing a ¹³C-labeled substrate into a biological system and then using mass spectrometry (MS) or NMR to detect the location of the ¹³C atoms in the resulting metabolites. nih.govnih.gov By analyzing the specific patterns of isotope incorporation (mass isotopomer distributions), researchers can deduce the relative activity of different metabolic pathways. nih.govresearchgate.netnih.gov

These experiments are crucial for:

Mapping Metabolic Pathways: Tracing the ¹³C label allows for the unambiguous identification of active metabolic routes and the contribution of different nutrients to the synthesis of key biomolecules. nih.govfrontiersin.org

Quantifying Metabolic Fluxes: ¹³C-MFA provides a quantitative measure of the rates (fluxes) of enzymatic reactions within a cell, offering a system-level view of cellular metabolism. nih.govresearchgate.net

Investigating Disease and Cellular States: This approach has been widely used to study the metabolic reprogramming that occurs in cancer cells (the Warburg effect), T-cell differentiation, and other disease states. nih.govfrontiersin.org

Elucidating Reaction Mechanisms: In organic chemistry, tracking the position of a ¹³C label from reactant to product can provide definitive evidence for a proposed reaction mechanism, for example, by confirming bond formations and breakages or identifying symmetrical intermediates. wikipedia.org

Overview of Key Research Paradigms Utilizing Dichloro(13C_2_)acetyl chloride

Dichloro(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)acetyl chloride is a specialized reagent designed for incorporation into larger molecules for subsequent analysis. Its high reactivity makes it an excellent building block for introducing a ¹³C₂-labeled dichloroacetyl group onto various substrates. The resulting labeled products are then employed in several key research areas:

Metabolic and Pharmacokinetic Studies: A drug candidate or agrochemical could be synthesized containing the ¹³C₂-dichloroacetyl moiety. Administering this labeled compound and analyzing metabolites via LC-MS or NMR would allow researchers to precisely track its absorption, distribution, metabolism, and excretion (ADME), providing crucial information for drug development and environmental fate studies. nih.govfrontiersin.org

Mechanistic Enzymology: The compound can be used to synthesize labeled substrates or inhibitors for specific enzymes. For example, derivatives of dichloroacetate (B87207) are known to inhibit pyruvate (B1213749) dehydrogenase kinase (PDK) and glutathione (B108866) transferase zeta-1 (GSTZ1). nih.gov Using a ¹³C₂-labeled version would enable detailed NMR and MS studies to probe the precise mechanism of enzyme inhibition and interaction at the active site.

Advanced NMR Structural Analysis: By incorporating the ¹³C₂ label into a complex biomolecule or synthetic polymer, researchers can leverage advanced NMR techniques, such as the INADEQUATE experiment, which relies on ¹³C-¹³C correlations to trace out the complete carbon skeleton of a molecule or a specific region of interest. nih.gov This is particularly valuable for assigning resonances and determining the structure of challenging molecular systems. nih.gov

Environmental Contaminant Tracing: Dichloroacetate is a known environmental compound. nih.gov Synthesizing a Dichloro(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)acetyl chloride standard allows for its use in isotope dilution mass spectrometry, a highly accurate method for quantifying the levels of its hydrolysis product, dichloroacetic acid, in environmental samples. It could also be used in controlled studies to track its degradation pathways in soil or water.

Synthetic Pathways and Isotopic Labeling Methodologies for Dichloro 13c 2 Acetyl Chloride

Precursor Selection and Isotopic Carbon Source Strategies

The successful synthesis of Dichloro(¹³C₂)acetyl chloride hinges on the strategic selection of an appropriate isotopically labeled precursor. The primary goal is to incorporate two adjacent ¹³C atoms into the acetyl backbone. The most direct and common strategy is to begin the synthesis with a commercially available starting material that already contains the desired ¹³C-¹³C bond. symeres.com

For this specific target molecule, Acetic acid-¹³C₂ is the ideal precursor. This molecule provides the fundamental two-carbon skeleton with 99% isotopic enrichment at both the methyl and carboxyl carbons. sigmaaldrich.com Using precursors like ¹³C-labeled glucose or acetate (B1210297) is a common practice in metabolic labeling studies to trace the incorporation of carbon atoms into various molecules, a principle that is applied here in a targeted chemical synthesis. nih.govnih.gov The choice of a precursor that is already assembled with the correct isotopic arrangement simplifies the synthetic route and avoids complex and potentially low-yielding carbon-carbon bond formation reactions with labeled fragments.

Other potential but more complex strategies could involve starting with single-carbon labeled sources like [¹³C]carbon monoxide or [¹³C]methane derivatives, but these would require building the C-C bond, adding significant complexity to the synthesis. strath.ac.uk Therefore, starting with ¹³C₂-labeled acetic acid is the most efficient and practical approach.

Optimized Synthetic Routes for Dichloro(¹³C₂)acetyl Chloride

A logical and optimized synthetic pathway for Dichloro(¹³C₂)acetyl chloride starting from Acetic acid-¹³C₂ involves a two-step process: α-dichlorination followed by conversion to the acyl chloride.

Step 1: α-Dichlorination of Acetic acid-¹³C₂ to Dichloroacetic acid-¹³C₂

The first step is the chlorination of the α-carbon of the labeled acetic acid. This transformation can be challenging but is achievable using established chlorination methods for carboxylic acids. One common approach is a variation of the Hell-Volhard-Zelinsky reaction, or by direct chlorination using catalysts. For instance, chlorination of acetyl chloride in the presence of a catalyst like sulfuric acid or chlorosulfonic acid is a known industrial method to produce chloroacetyl chloride, which can be further chlorinated. google.com A plausible route involves converting the labeled acetic acid to an intermediate like acetyl chloride first, followed by controlled dichlorination.

Step 2: Conversion of Dichloroacetic acid-¹³C₂ to Dichloro(¹³C₂)acetyl chloride

Once the labeled dichloroacetic acid is obtained, the final step is the conversion of the carboxylic acid functional group to an acyl chloride. Several standard reagents are available for this transformation. libretexts.orgchemguide.co.uk

Thionyl chloride (SOCl₂): This is often the reagent of choice because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.ukchemistryabc.com The reaction is typically performed by gently heating a mixture of the carboxylic acid and thionyl chloride.

Phosphorus(V) chloride (PCl₅): This solid reagent also effectively converts carboxylic acids to acyl chlorides. The byproducts are phosphorus oxychloride (POCl₃) and HCl. Fractional distillation is required to separate the desired product from POCl₃. chemguide.co.uk

Oxalyl chloride ((COCl)₂): This reagent works under mild conditions, often with a catalytic amount of dimethylformamide (DMF), and produces only gaseous byproducts (CO₂, CO, HCl).

Given the high value of the isotopically labeled material, the thionyl chloride method is often preferred for its clean reaction profile and ease of product isolation.

In this synthesis, the core labeling strategy is defined by the precursor.

Regioselectivity: The regiochemistry of the ¹³C atoms is locked in by starting with Acetic acid-¹³C₂. The two carbons of the acetyl group are inherently labeled. The subsequent reactions must preserve this carbon skeleton. The critical step for regioselectivity is the dichlorination, which must occur exclusively at the α-carbon (the carbon adjacent to the carbonyl group).

Chemoselectivity: This pertains to the selective reaction of one functional group in the presence of others. In the final step, the conversion of the carboxylic acid to the acyl chloride must be performed with high fidelity. Reagents like thionyl chloride are highly chemoselective for this transformation and will not interfere with the C-Cl bonds already present on the α-carbon. The reaction conditions, such as temperature, must be controlled to prevent side reactions or degradation of the product.

Purification and Isolation Techniques for Labeled Dichloroacetyl Chloride Derivatives

The purification of acyl chlorides requires specific techniques due to their reactivity, particularly their sensitivity to hydrolysis. All operations must be conducted under anhydrous conditions in a fume hood. lookchem.com

The primary method for purifying liquid acyl chlorides like Dichloro(¹³C₂)acetyl chloride is fractional distillation . libretexts.orgchemguide.co.uk This technique separates compounds based on their boiling points. It is effective for removing less volatile impurities, such as any remaining carboxylic acid precursor, or more volatile byproducts if they are not gaseous. echemi.com Given that the product is a high-value labeled compound, distillation apparatus designed to minimize material loss, such as a Kugelrohr apparatus, may be employed for small-scale preparations.

If the product contains non-volatile impurities, it can first be dissolved in a dry, inert solvent like toluene (B28343) or chloroform, potentially washed carefully with a dilute bicarbonate solution (if the acyl chloride is not readily hydrolyzed), dried over an anhydrous drying agent (e.g., magnesium sulfate), and then distilled. lookchem.com

Isotopic Purity Assessment in Synthesized Dichloro(¹³C₂)acetyl Chloride

Confirming the isotopic purity and identity of the final product is essential. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used for this purpose. wikipedia.orgresearchgate.net

Mass Spectrometry (MS): MS analysis confirms the successful incorporation of the isotopes by measuring the molecular mass of the product. Dichloro(¹³C₂)acetyl chloride will exhibit a molecular ion peak that is two mass units higher than its unlabeled counterpart. High-resolution mass spectrometry can provide a precise mass measurement, further confirming the elemental composition. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural verification and isotopic analysis. nih.govrsc.org

¹³C-NMR: In a ¹³C-NMR spectrum, the presence of two highly enriched carbon signals confirms the labeling. Crucially, a large one-bond carbon-carbon coupling constant (¹J_CC) will be observed between the two adjacent ¹³C atoms, providing definitive proof of the ¹³C₂ structure. sigmaaldrich.com

¹H-NMR: The proton spectrum will show the characteristic signal for the single proton, but instead of a singlet (as in the unlabeled compound), it will appear as a complex multiplet due to strong coupling to the adjacent ¹³C nucleus.

The following table summarizes the key analytical data used to assess the final product.

Table 1: Analytical Techniques for Isotopic Purity Assessment

Analytical Technique Purpose Expected Outcome for Dichloro(¹³C₂)acetyl chloride
Mass Spectrometry (MS) Confirm molecular weight and isotopic incorporation. Molecular ion peak shifted by +2 m/z units compared to the unlabeled compound.
¹³C-NMR Spectroscopy Confirm the presence and position of ¹³C labels. Two distinct, highly intense signals for the carbonyl and α-carbons. Observation of a large ¹J_CC coupling constant.

Scale-Up Considerations for Research Applications

Transitioning the synthesis of Dichloro(¹³C₂)acetyl chloride from a laboratory bench scale to larger quantities for broader research use introduces several challenges. labmanager.com

Cost and Availability of Precursor: The primary limiting factor is the high cost of Acetic acid-¹³C₂. Therefore, maximizing yield at every synthetic step is of paramount importance. Reaction conditions must be meticulously optimized to minimize side products and material loss.

Reaction Control: Many of the reactions involved are exothermic. For example, the reaction of carboxylic acids with thionyl chloride releases heat. On a larger scale, this heat must be managed effectively with appropriate cooling systems to prevent runaway reactions and the formation of impurities. labmanager.com

Handling of Reagents: Scaling up involves handling larger volumes of hazardous materials like thionyl chloride. This necessitates robust safety protocols and specialized equipment to ensure safe addition of reagents and trapping of gaseous byproducts like HCl and SO₂.

Purification Efficiency: Fractional distillation on a larger scale requires more efficient distillation columns to achieve the same level of purity as small-scale setups. The longer heating times required for larger volumes can also potentially lead to product degradation if the compound is thermally unstable. labmanager.com

A dedicated team with expertise in chemical engineering, analytical chemistry, and safety is often required to successfully manage the transition from a small-scale synthesis to a larger, reproducible production process for research applications. labmanager.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
Dichloro(¹³C₂)acetyl chloride
Dichloroacetic acid
Acetic acid-¹³C₂
Thionyl chloride
Sulfur dioxide
Hydrogen chloride
Phosphorus(V) chloride
Phosphorus oxychloride
Oxalyl chloride
Carbon dioxide
Carbon monoxide
Dimethylformamide
Toluene
Chloroform
Magnesium sulfate
[¹³C]carbon monoxide
[¹³C]methane
Chloroacetyl chloride
Sulfuric acid

Chemical Reactivity and Mechanistic Investigations Involving Dichloro 13c 2 Acetyl Chloride

Electrophilic Acylation Mechanisms with Dichloro(¹³C₂)acetyl Chloride

Electrophilic acylation is a cornerstone reaction of acyl chlorides, enabling the introduction of an acyl group onto another molecule. Dichloroacetyl chloride, due to the strong electron-withdrawing effect of its two chlorine atoms, is a highly reactive acylation agent.

Nucleophilic Attack and Carbonyl Activation Studies

The fundamental reaction mechanism for acyl chlorides with nucleophiles is nucleophilic acyl substitution, often described as an addition-elimination mechanism. chemguide.co.uk The process begins with the attack of a nucleophile (e.g., an alcohol, amine, or aromatic ring) on the electrophilic carbonyl carbon. youtube.com This attack breaks the pi bond of the carbonyl, forming a transient, sp³-hybridized tetrahedral intermediate. youtube.com

For Dichloro(¹³C₂)acetyl chloride, the two chlorine atoms on the alpha-carbon significantly increase the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. The reaction is completed when the carbonyl double bond reforms, and the chloride ion is expelled as a leaving group. chemguide.co.ukyoutube.com If the nucleophile was neutral (like an alcohol or water), a final deprotonation step occurs, often facilitated by a non-nucleophilic base like pyridine (B92270) to neutralize the liberated hydrogen chloride (HCl). youtube.com

In reactions such as the Friedel-Crafts acylation, the carbonyl group is further activated. A Lewis acid catalyst, like aluminum chloride (AlCl₃), coordinates with the carbonyl oxygen, which makes the carbonyl carbon even more electrophilic and facilitates the formation of a highly reactive acylium ion intermediate. This intermediate is then attacked by the nucleophilic aromatic ring. wikipedia.org The use of Dichloro(¹³C₂)acetyl chloride in these studies enables precise tracking of the acyl group's incorporation into the final product.

Reaction Kinetics and Transition State Analysis

Kinetic studies reveal that the reactivity of acyl chlorides is highly dependent on the substitution at the alpha-carbon. A comparative study of the methanolysis of various acyl chlorides in acetonitrile (B52724) showed a distinct reactivity trend. The reaction proceeds via both second-order and third-order kinetic pathways, consistent with an addition-intermediate mechanism.

The observed order of reactivity demonstrates that increasing the number of electron-withdrawing chlorine atoms accelerates the reaction. This is because the chlorine atoms stabilize the developing negative charge on the oxygen atom in the transition state leading to the tetrahedral intermediate.

Table 1: Relative Reactivity of Acyl Chlorides in Methanolysis

Acyl ChlorideChemical FormulaRelative Rate of Reaction
Acetyl chlorideCH₃COClSlowest
Chloroacetyl chlorideCH₂ClCOClIntermediate
Dichloroacetyl chlorideCHCl₂COClFastest

The use of Dichloro(¹³C₂)acetyl chloride in such kinetic studies allows for the investigation of carbon kinetic isotope effects (KIEs). nih.gov While often small, these effects can provide profound insight into the nature of the transition state and the rate-determining step of the reaction. nih.govharvard.edu

Role of Dichloro(¹³C₂)acetyl Chloride in Rearrangement Reactions

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, particularly those involving the rearrangement of molecular structures.

Isotope Effect Studies on Reaction Pathways

The ¹³C kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. nih.govharvard.edu It arises because the heavier ¹³C isotope forms slightly stronger chemical bonds than ¹²C, meaning that reactions involving the breaking of a bond to a ¹³C atom are marginally slower. nih.gov By measuring the reaction rates of Dichloro(¹³C₂)acetyl chloride against its unlabeled analog, or by analyzing the isotopic composition of products and unreacted starting material, chemists can infer whether a specific C-C or C-X bond is broken or formed in the rate-determining step. nih.gov For example, a significant KIE at the carbonyl carbon would support a mechanism where nucleophilic attack and the associated change in hybridization from sp² to sp³ is part of the rate-limiting step. nih.gov

Tracer Experiments for Carbon Skeleton Rearrangements

Dichloro(¹³C₂)acetyl chloride is an ideal tracer for experiments designed to map the transformation of a carbon skeleton. nih.govnih.gov The two adjacent ¹³C atoms act as a "labeled unit." The fate of this unit can be followed unambiguously using ¹³C NMR spectroscopy. The coupling between the two adjacent ¹³C nuclei (¹J_CC_) provides a clear signature indicating that the original two-carbon fragment has remained intact during the reaction.

Should a reaction involve a skeletal rearrangement where the bond between the two labeled carbons is broken, this characteristic ¹³C-¹³C coupling would be absent in the product. Instead, new couplings might appear if the carbons form new bonds with other ¹³C-labeled positions, providing definitive evidence of the rearrangement pathway.

Table 2: Hypothetical ¹³C NMR Signatures for Tracer Experiment

ScenarioDescriptionExpected ¹³C NMR Signature for the Dichloroacetyl Moiety
No RearrangementThe CHCl₂-¹³C-¹³CO- unit is incorporated intact.Two coupled doublets, showing a large one-bond ¹³C-¹³C coupling constant (¹J_CC_).
RearrangementThe bond between the two labeled carbons is cleaved and potentially reformed elsewhere.Two singlets, as the ¹³C-¹³C coupling is lost. New, smaller couplings may appear to other carbons if applicable.

Formation of Key Intermediates and Reaction Byproducts

The high reactivity of dichloroacetyl chloride can lead to the formation of various intermediates and byproducts, the identification of which is aided by isotopic labeling.

In nucleophilic acyl substitution reactions, the primary intermediate is the tetrahedral intermediate formed upon nucleophilic attack. youtube.com In Friedel-Crafts acylations, the key intermediate is the electrophilic acylium ion, [CHCl₂¹³C¹³CO]⁺.

The most common byproduct of any reaction involving an acyl chloride is hydrogen chloride (HCl), which is formed from the chloride leaving group abstracting a proton. wikipedia.org If trace amounts of water are present, dichloroacetyl chloride will readily hydrolyze to form dichloroacetic acid (CHCl₂COOH). wikipedia.orgchemicalbook.com In some industrial processes, byproducts such as chloral, phosgene, and carbon monoxide have been observed, particularly in synthesis routes starting from trichloroethylene (B50587). google.comgoogle.com The use of Dichloro(¹³C₂)acetyl chloride can help to quantify the formation of such carbon-containing byproducts and distinguish their origins in complex reaction mixtures.

Catalytic Modulations of Dichloro(¹³C₂)acetyl Chloride Reactivity

The reactivity of Dichloro(¹³C₂)acetyl chloride, an isotopically labeled acyl chloride, can be significantly influenced and controlled through the use of various catalytic systems. These catalysts can enhance reaction rates, improve selectivity for desired products, and enable reactions to proceed under milder conditions. The modulation of its reactivity is crucial for its application in the synthesis of complex molecules where the incorporation of a labeled dichloroacetyl moiety is desired.

Lewis Acid Catalysis:

Lewis acids are prominent catalysts for reactions involving acyl chlorides, including Dichloro(¹³C₂)acetyl chloride. They function by activating the acyl chloride, making it a more potent electrophile. A primary example is the Friedel-Crafts acylation, where a Lewis acid like aluminum chloride (AlCl₃) is used to introduce the dichloroacetyl group onto an aromatic ring. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen or the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly reactive acylium ion.

The choice of Lewis acid can influence the outcome of the reaction. For instance, in the chloroacetylation of arenes using chloroacetyl chloride, a related compound, catalysts like ferric chloride (FeCl₃) modified montmorillonite (B579905) K10 have been shown to be effective. The activity of these solid acid catalysts can be tuned by altering the metal and the activation temperature.

Organocatalysis:

Organocatalysts, which are small organic molecules, offer a metal-free alternative for modulating the reactivity of Dichloro(¹³C₂)acetyl chloride. In amidation reactions, for example, a non-nucleophilic strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as a catalyst. DBU facilitates the deprotonation of the amine nucleophile, thereby increasing its reactivity towards the acyl chloride and promoting the formation of the corresponding amide under mild conditions. sphinxsai.com A study on the amidation of chloroacetyl chloride with various aryl amines demonstrated that DBU in tetrahydrofuran (B95107) (THF) provided excellent yields of the desired amides at room temperature. sphinxsai.com

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is a valuable technique when reacting Dichloro(¹³C₂)acetyl chloride with nucleophiles that are soluble in a phase immiscible with the organic solvent in which the acyl chloride is dissolved. wikipedia.orgslideshare.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs. wikipedia.org For example, in the reaction of an alcohol with Dichloro(¹³C₂)acetyl chloride to form an ester, if the alcohol is only soluble in water, a PTC can facilitate the transfer of the alkoxide ion into the organic phase to react with the acyl chloride. This method avoids the need for anhydrous conditions and can lead to higher yields and cleaner reactions. Cyclopropenium salts have also been shown to act as effective phase-transfer catalysts for the addition of acid chlorides to epoxides. nih.gov

Table 1: Catalytic Systems for Modulating Dichloro(¹³C₂)acetyl Chloride Reactivity

Catalyst TypeExample CatalystReaction TypeMechanism of Action
Lewis AcidAluminum chloride (AlCl₃)Friedel-Crafts AcylationActivation of the acyl chloride by formation of an acylium ion intermediate.
Organocatalyst1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)AmidationActs as a strong, non-nucleophilic base to deprotonate the amine. sphinxsai.com
Phase-Transfer CatalystTetrabutylammonium bromide (TBAB)Esterification, Nucleophilic SubstitutionTransports the nucleophile from an aqueous/solid phase to the organic phase. wikipedia.orgyoutube.com

Stereochemical Outcomes in Reactions Initiated by Dichloro(¹³C₂)acetyl Chloride

The reactions of Dichloro(¹³C₂)acetyl chloride can be controlled to yield specific stereoisomers, a critical aspect in the synthesis of chiral molecules, particularly for pharmaceutical applications. The stereochemical outcome is dictated by the reaction conditions, the nature of the substrate, and the use of chiral catalysts or auxiliaries.

Diastereoselective Reactions:

When Dichloro(¹³C₂)acetyl chloride reacts with a chiral molecule already possessing one or more stereocenters, the formation of diastereomers is possible. The inherent chirality of the substrate can direct the approach of the dichloroacetyl group, leading to a preference for one diastereomer over the other. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis.

While specific studies on diastereoselective reactions of Dichloro(¹³C₂)acetyl chloride are not extensively documented, principles from related reactions can be applied. For instance, in the aldol (B89426) reaction of a titanium enolate derived from a chiral chloroacetate (B1199739) with aldehydes, high diastereoselectivities have been achieved. nih.gov This suggests that by using a chiral substrate, the addition of the dichloroacetyl moiety can be directed to a specific face of the reacting partner, resulting in the preferential formation of one diastereomer.

Enantioselective Reactions:

To induce enantioselectivity in reactions of achiral substrates with Dichloro(¹³C₂)acetyl chloride, a chiral catalyst or a chiral auxiliary is typically employed.

Chiral Lewis Acids: Chiral Lewis acids, formed by the complexation of a metal-based Lewis acid with a chiral ligand, can create a chiral environment around the reacting species. wikipedia.orglibretexts.org This chiral environment can differentiate between the two enantiotopic faces of a prochiral nucleophile or the prochiral Dichloro(¹³C₂)acetyl chloride itself, leading to the formation of one enantiomer in excess. For example, a chiral Lewis acid could be used to catalyze the enantioselective Friedel-Crafts acylation of a prochiral aromatic compound with Dichloro(¹³C₂)acetyl chloride.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. This auxiliary then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral alcohol could be esterified with Dichloro(¹³C₂)acetyl chloride. The resulting chiral ester could then undergo a reaction, such as an enolate alkylation, where the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of stereocontrol. The auxiliary can then be cleaved to yield the enantiomerically enriched product. The Evans oxazolidinone auxiliaries are well-known for directing stereoselective aldol reactions. lmu.de

Table 2: Strategies for Controlling Stereochemical Outcomes

StrategyMethodDescription
DiastereoselectionReaction with a chiral substrateThe existing stereocenter(s) in the substrate direct the approach of the Dichloro(¹³C₂)acetyl chloride, favoring the formation of one diastereomer.
EnantioselectionUse of a chiral Lewis acid catalystThe chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer from a prochiral substrate. wikipedia.orglibretexts.org
EnantioselectionUse of a chiral auxiliaryA temporary chiral group attached to the substrate directs the stereochemistry of the reaction. lmu.de

Applications of Dichloro 13c 2 Acetyl Chloride in Advanced Organic Synthesis Research

Construction of Complex Organic Architectures through Dichloroacylation

Dichloroacylation, the process of introducing a dichloroacetyl group into a molecule, is a versatile transformation in organic synthesis. The use of Dichloro(¹³C₂)acetyl chloride in this context allows for the precise installation of a ¹³C₂-labeled moiety, which can be tracked and analyzed throughout a synthetic sequence. This acyl chloride is a derivative of dichloroacetic acid and functions as a potent acylating agent, reacting with a wide range of nucleophiles such as alcohols and amines to form corresponding esters and amides. The presence of two chlorine atoms on the alpha-carbon enhances the electrophilicity of the carbonyl carbon, making it a highly reactive reagent.

A notable, albeit general, example of dichloroacylation in constructing complex molecules is in the synthesis of heterocyclic compounds. For instance, (unlabeled) chloroacetyl chloride is used in one-pot preparations of benzo[b] nih.govthiazin-3(4H)-one derivatives and in the synthesis of 2-imino-4-thiazolidinones. researchgate.net The application of Dichloro(¹³C₂)acetyl chloride in such syntheses would yield intricately labeled heterocyclic frameworks, valuable for further mechanistic or biological investigation.

Synthesis of Isotopically Labeled Research Probes and Intermediates

The primary application of Dichloro(¹³C₂)acetyl chloride is in the synthesis of isotopically labeled compounds that serve as probes and intermediates for research. wikipedia.org Isotopic labeling is a technique used to track the journey of an atom or a group of atoms through a reaction or a metabolic pathway. wikipedia.org By replacing standard carbon-¹² with carbon-13, researchers can follow the dichloroacetyl group using analytical methods that are sensitive to isotopic composition.

For example, unlabeled dichloroacetyl chloride is a known precursor in the synthesis of the antibiotic chloramphenicol. Utilizing Dichloro(¹³C₂)acetyl chloride in this synthesis would produce ¹³C-labeled chloramphenicol. This labeled version could then be used as a research probe to study its mechanism of action, metabolic fate, or interactions with biological targets with high precision.

The general synthetic route to create such labeled probes involves reacting Dichloro(¹³C₂)acetyl chloride with a suitable substrate, such as an amine or alcohol, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.

Chemo- and Enantioselective Transformations

Achieving selectivity is a paramount goal in organic synthesis. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others, while enantioselectivity involves the formation of one enantiomer (a non-superimposable mirror image molecule) in preference to the other. uwindsor.ca

While dichloroacylation is a common reaction, achieving high levels of chemo- and enantioselectivity can be challenging due to the high reactivity of acyl chlorides. nih.gov Asymmetric synthesis, which aims to produce unequal amounts of stereoisomers, often relies on the use of chiral auxiliaries or catalysts. uwindsor.cadu.ac.inuvic.ca For instance, a chiral auxiliary can be temporarily attached to a substrate, directing the dichloroacylation to one face of the molecule, thereby creating a specific stereocenter. uvic.ca After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Although specific examples detailing highly chemo- and enantioselective transformations using Dichloro(¹³C₂)acetyl chloride are not widespread in the surveyed literature, the principles of asymmetric synthesis are directly applicable. The development of new chiral catalysts or auxiliaries that can control the reactivity of this labeled reagent remains an active area of research interest.

Utility in Derivatization for Analytical and Spectroscopic Studies

Derivatization is the process of transforming a chemical compound into a new, related compound (a derivative) to make it more suitable for a specific analytical technique. Dichloro(¹³C₂)acetyl chloride is an excellent derivatizing agent for several reasons. The introduction of the dichloroacetyl group can increase the volatility and thermal stability of polar compounds like amino acids or alcohols, making them more amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

The true power of Dichloro(¹³C₂)acetyl chloride lies in its isotopic label, which makes it invaluable for Nuclear Magnetic Resonance (NMR) spectroscopy. alfa-chemistry.com

¹³C-NMR Spectroscopy: The two ¹³C atoms introduced by the reagent produce distinct signals in a ¹³C-NMR spectrum, which can be easily distinguished from the natural abundance ¹³C signals in the rest of the molecule. carlroth.comchemicalbook.comspectrabase.com This allows for unambiguous confirmation of the derivatization site and can provide insights into the structure and dynamics of the labeled molecule.

Mass Spectrometry (MS): In MS, the ¹³C₂-label results in a predictable mass shift (M+2) in the molecular ion and its fragments, making it easy to identify and quantify the labeled compound in complex mixtures. alfa-chemistry.com

Analytical TechniquePurpose of Derivatization with Dichloro(¹³C₂)acetyl chloride
NMR Spectroscopy Introduce a unique ¹³C₂ signature for structural elucidation and mechanistic studies. alfa-chemistry.com
Mass Spectrometry Create a specific mass shift (M+2) for easy identification and quantification of the analyte. alfa-chemistry.com
Gas Chromatography Improve the volatility and thermal stability of polar analytes for better separation. nih.gov

Isotopic Labeling for Mechanistic Elucidation in Biosynthetic Pathways (from a chemical perspective)

Understanding how nature constructs complex molecules is a fundamental goal of chemical biology. Isotopic labeling is a cornerstone technique for elucidating these biosynthetic pathways. mlrip.ac.in Researchers use ¹³C-labeled precursors to trace the flow of carbon atoms through the intricate series of reactions that constitute a metabolic pathway. nih.govnih.gov

From a chemical perspective, Dichloro(¹³C₂)acetyl chloride can be used to synthesize labeled substrates that are then introduced into a biological system, such as a cell culture or organism. nih.gov For example, to study the biosynthesis of a natural product containing a dichloroacetyl moiety, the organism could be fed a ¹³C₂-labeled version of a potential precursor synthesized using Dichloro(¹³C₂)acetyl chloride.

After a period of growth, the natural product of interest is isolated. By analyzing its isotopic composition using NMR and MS, researchers can determine if and where the ¹³C label was incorporated. nih.govresearchgate.net This information provides direct evidence for the metabolic connections between the precursor and the final product, helping to map out the biosynthetic route and identify the enzymes involved. nih.govmlrip.ac.in This method is a powerful way to confirm proposed pathways and discover new enzymatic functions. nih.gov

Development of Novel Synthetic Methodologies Utilizing Dichloro(¹³C₂)acetyl Chloride

The unique reactivity of Dichloro(¹³C₂)acetyl chloride can be harnessed to develop new synthetic methods. Its high electrophilicity makes it a candidate for reactions where less reactive acyl chlorides fail.

One area of development is in catalysis. For example, acyl chlorides have been shown to be highly effective catalysts for the hydrochlorination of glycerol (B35011) to produce dichlorohydrins, which are important industrial intermediates. researchgate.net Employing Dichloro(¹³C₂)acetyl chloride in these studies could help elucidate the catalytic mechanism by tracking the fate of the acyl group.

Furthermore, the development of methods for preparing this reagent is also an area of research. Industrial routes to unlabeled dichloroacetyl chloride include the oxidation of 1,1,2-trichloroethane (B165190) or the hydrolysis of pentachloroethane, as it is not typically prepared from dichloroacetic acid. google.com Adapting these methods to use ¹³C-labeled starting materials would be a key step in making Dichloro(¹³C₂)acetyl chloride more accessible for research.

Precursor for Advanced Polymer Synthesis Research

Acyl chlorides are common monomers used in step-growth polymerization to produce important classes of polymers such as polyesters and polyamides. nih.gov Dichloro(¹³C₂)acetyl chloride, as a bifunctional reagent (considering the reactivity of the acyl chloride and the two chlorine atoms), can be envisioned as a precursor for specialized, isotopically labeled polymers.

The incorporation of Dichloro(¹³C₂)acetyl chloride into a polymer backbone would introduce a stable isotopic label at precise locations. alfa-chemistry.com These labeled polymers are exceptionally useful for research purposes:

Structural Analysis: Solid-state NMR studies of ¹³C-labeled polymers can provide detailed information about the polymer chain structure, conformation, and packing in the solid state.

Mechanism and Kinetics: The label can be used to track the polymerization process, providing insights into reaction kinetics and mechanisms.

Degradation Studies: By monitoring the fate of the ¹³C label, researchers can study the degradation pathways of the polymer under various environmental conditions.

Contamination Tracing: In high-purity applications like aerospace, isotopically labeled polymers can be used to unequivocally identify the source of any material outgassing or contamination. viromii.com

While the large-scale use of such a specialized monomer is limited by cost, its application in research provides invaluable data that is otherwise difficult to obtain. alfa-chemistry.com

Analytical and Spectroscopic Characterization Methodologies for Research on Dichloro 13c 2 Acetyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the characterization of ¹³C-labeled compounds like Dichloro(¹³C₂_)acetyl chloride. nih.gov It provides detailed information about the molecular structure and the precise location of the isotopic labels.

Carbon-13 NMR Chemical Shift Analysis and Coupling Constants

Carbon-13 NMR (¹³C NMR) spectroscopy is fundamental in verifying the successful incorporation of ¹³C atoms into the Dichloroacetyl chloride structure. The chemical shift in a ¹³C NMR spectrum indicates the chemical environment of each carbon atom. oregonstate.edu For Dichloro(¹³C₂_)acetyl chloride, the presence of two distinct signals corresponding to the dichloromethyl carbon and the carbonyl carbon would confirm the ¹³C enrichment at both positions.

The electronegativity of adjacent atoms significantly influences the chemical shift. The carbon atom double-bonded to oxygen (the carbonyl carbon) will resonate at a different frequency than the carbon atom bonded to two chlorine atoms. chemguide.co.uk In the unlabeled Dichloroacetyl chloride, the dichloromethyl carbon (CHCl₂) and the carbonyl carbon (C=O) have characteristic chemical shifts. For the ¹³C-labeled analogue, these shifts are expected to be in similar regions, confirming the integrity of the molecular structure.

Furthermore, the coupling between the two adjacent ¹³C nuclei (¹J-coupling) provides definitive evidence of the dual labeling. This coupling constant, a measure of the interaction between the two nuclear spins, would be observed as a splitting of the NMR signals. The magnitude of this coupling constant is characteristic of a direct carbon-carbon bond.

Table 1: Illustrative ¹³C NMR Data for Dichloro(¹³C₂_)acetyl chloride

Carbon PositionExpected Chemical Shift (ppm) RangeExpected Coupling
¹³C=O160 - 185Doublet (due to coupling with adjacent ¹³C)
¹³CHCl₂60 - 80Doublet (due to coupling with adjacent ¹³C)

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., HSQC, HMBC)

To further confirm the structure and the position of the isotopic labels, two-dimensional (2D) NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. In the case of Dichloro(¹³C₂_)acetyl chloride, an HSQC spectrum would show a correlation between the proton on the dichloromethyl group and its attached ¹³C atom. This unequivocally confirms the location of one of the ¹³C labels.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. An HMBC experiment on Dichloro(¹³C₂_)acetyl chloride would show a correlation between the proton on the dichloromethyl group and the carbonyl carbon. This provides conclusive evidence for the connectivity of the carbon skeleton and the placement of the second ¹³C label.

Quantitative NMR for Isotopic Abundance Determination

Quantitative NMR (qNMR) can be employed to determine the level of ¹³C enrichment in the Dichloro(¹³C₂_)acetyl chloride sample. nih.gov By integrating the signals of the ¹³C-labeled molecule and comparing them to a known internal standard, the isotopic abundance can be calculated. nih.gov For accurate quantification, it is crucial to use appropriate experimental parameters, such as long relaxation delays, to ensure that the signal intensities are directly proportional to the number of nuclei. fmach.it This method provides a reliable assessment of the isotopic purity of the material. nih.gov

Mass Spectrometry (MS) for Isotopic Purity and Fragment Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of a compound. youtube.com For Dichloro(¹³C₂_)acetyl chloride, MS is essential for verifying the mass shift due to the incorporation of two ¹³C atoms and for assessing the isotopic purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the unambiguous determination of the elemental formula of the compound. For Dichloro(¹³C₂_)acetyl chloride, the expected molecular weight will be higher than that of the unlabeled compound due to the two ¹³C atoms. HRMS can confirm this mass difference with high accuracy, thereby verifying the successful isotopic labeling. nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural confirmation. Tandem mass spectrometry (MS/MS) can be particularly informative, as it allows for the isolation and fragmentation of the molecular ion, providing detailed insights into the molecular structure and confirming the location of the labels. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) Applications

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the precise measurement of stable isotope ratios. fmach.it While often used for determining natural abundance variations, it can also be adapted to assess the isotopic enrichment of labeled compounds. ub.edu In the context of Dichloro(¹³C₂_)acetyl chloride research, IRMS could be used to precisely quantify the ¹³C/¹²C ratio, providing a highly accurate measure of the isotopic enrichment. ub.eduresearchgate.net This is particularly important for studies where a precise knowledge of the isotopic abundance is critical for interpreting experimental results, such as in metabolic tracer studies. ub.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For Dichloro(¹³C₂)acetyl chloride, these methods are crucial for confirming the presence of specific functional groups and for verifying the incorporation of the ¹³C isotopes. The vibrational frequencies of a molecule are determined by the masses of its constituent atoms and the strength of the bonds connecting them.

The IR spectrum of an acetyl chloride derivative is characterized by several key absorption bands. A prominent feature is the C=O (carbonyl) stretching vibration. In standard acetyl chloride, this appears at a specific frequency. researchgate.net For Dichloroacetyl chloride, the presence of two electron-withdrawing chlorine atoms on the alpha-carbon influences the electronic environment of the carbonyl group, typically shifting its stretching frequency.

The most significant feature in the vibrational spectrum of Dichloro(¹³C₂)acetyl chloride is the shift in frequencies due to the heavier ¹³C isotopes. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Replacing the ¹²C atoms with ¹³C atoms increases the reduced mass of the vibrating system, leading to a predictable decrease in the frequency of the carbon-centric vibrational modes. This isotopic shift provides definitive evidence of successful labeling.

Key vibrational modes analyzed for Dichloro(¹³C₂)acetyl chloride include:

C=O Stretch: The carbonyl stretch is a strong, sharp absorption in the IR spectrum. The substitution with ¹³C and the presence of two chlorine atoms will result in a lower frequency compared to unlabeled acetyl chloride. researchgate.netresearchgate.net

C-C Stretch: The stretching vibration of the carbon-carbon bond will also be shifted to a lower wavenumber due to the increased mass of both carbon atoms.

C-Cl Stretch: The vibrations involving the carbon-chlorine bonds are also sensitive to the mass of the attached carbon atom. researchgate.net A study on acetyl chloride identified the C-Cl stretch at 483.3359 cm⁻¹. researchgate.net This band would be expected at a lower frequency in the ¹³C labeled compound.

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The symmetric stretches of the C-Cl bonds, for instance, would be expected to be strong in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies for the isotopically labeled molecule, which can then be compared with experimental IR and Raman data for precise spectral assignment. researchgate.netresearchgate.net

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques coupled with mass spectrometry are indispensable tools for assessing the purity of Dichloro(¹³C₂)acetyl chloride and for monitoring its transformation during chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds. However, Dichloro(¹³C₂)acetyl chloride is a highly reactive acyl chloride. Direct injection onto a GC column can lead to degradation or reaction with residual moisture or active sites in the system. daneshyari.com Therefore, a common strategy involves derivatization to convert the acyl chloride into a more stable and less reactive compound prior to analysis. daneshyari.comanalytice.comnih.gov For instance, it can be reacted with an alcohol like methanol (B129727) to form the corresponding ester, methyl dichloro(¹³C₂)acetate, which is more amenable to GC analysis. japsonline.com

The mass spectrometer detector then provides crucial information. The key advantage of using an isotopically labeled compound is the distinct mass shift. The molecular weight of Dichloro(¹³C₂)acetyl chloride is approximately 149.37 g/mol , which is two mass units higher than its unlabeled counterpart due to the two ¹³C atoms. sigmaaldrich.com This mass difference is easily detected by MS, allowing for unambiguous identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly useful for monitoring reactions in solution. japsonline.com It can analyze the compound directly from a reaction mixture with minimal sample preparation. azerbaijanmedicaljournal.net For example, LC-MS can be used to track the consumption of Dichloro(¹³C₂)acetyl chloride and the formation of ¹³C-labeled products in real-time. The high sensitivity and specificity of tandem mass spectrometry (LC-MS/MS) allow for the detection of trace-level impurities and byproducts. azerbaijanmedicaljournal.net

The following table summarizes the expected mass-to-charge ratios for Dichloro(¹³C₂)acetyl chloride and a potential derivative in mass spectrometry analysis.

CompoundMolecular FormulaExpected Molecular Weight ( g/mol )Analysis Notes
Dichloro(¹³C₂)acetyl chlorideCl₂¹³CH¹³COCl149.37 sigmaaldrich.comHighly reactive; often analyzed via a derivative. daneshyari.com
Methyl dichloro(¹³C₂)acetateC₃H₃Cl₂O₂ (¹³C₂)~161.00A stable derivative suitable for GC-MS analysis. japsonline.com

The limit of quantitation for related chloroacetyl chlorides has been determined to be as low as 0.03% wt/wt using derivatization GC methods, highlighting the sensitivity of these techniques for purity assessment. nih.gov

X-ray Crystallography of Derivatives for Molecular Structure Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of a molecule. However, this technique requires a well-ordered crystalline solid. Dichloro(¹³C₂)acetyl chloride, being a reactive liquid at room temperature, is not suitable for direct analysis by X-ray crystallography. nih.gov

Therefore, to confirm the molecular structure, a crystalline derivative of the compound must be synthesized. This involves reacting the Dichloro(¹³C₂)acetyl chloride with a suitable molecule to form a stable, solid product that can be crystallized. For example, it could be reacted with an amine to form a solid amide derivative.

The process involves the following steps:

Synthesis of a Crystalline Derivative: Dichloro(¹³C₂)acetyl chloride is reacted with a carefully chosen reagent to yield a solid product with good crystallization properties.

Crystal Growth: A single, high-quality crystal of the derivative is grown from a solution. This is often the most challenging step.

X-ray Diffraction: The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the molecule. From this map, the positions of all the atoms (including the chlorine and ¹³C atoms) can be determined with high precision.

While no specific crystal structure of a Dichloro(¹³C₂)acetyl chloride derivative is found in the search results, the methodology is a standard and powerful tool in chemical analysis. It provides definitive proof of the molecular connectivity and stereochemistry, confirming that the isotopic labels and chlorine atoms are in the expected positions within the molecular framework. This level of structural detail is critical for interpreting the results of studies where the compound is used as a tracer or a synthetic building block. nih.gov

Theoretical and Computational Chemistry Studies of Dichloro 13c 2 Acetyl Chloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Dichloro(¹³C₂_)acetyl chloride, these calculations reveal key aspects of its structure and inherent reactivity.

Conformational Analysis and Energy Landscapes

Dichloroacetyl chloride can exist in different spatial arrangements, known as conformations, due to the rotation around the carbon-carbon single bond. Theoretical studies have identified two stable conformers: a cis (or syn) form and a gauche form. researchgate.net In the cis conformer, the hydrogen atom of the dichloromethyl group is in the same plane as the carbonyl oxygen, resulting in a dihedral angle of 0°. The gauche conformer has a non-zero dihedral angle between these groups. researchgate.net

Computational methods like the Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) with a 6-31G(d) basis set have been employed to determine the structures of these conformers and the transition states that separate them. researchgate.net The energy difference between the cis and gauche forms is a subject of interest, with some studies suggesting a controversy over which is the more stable conformer. researchgate.net The calculated potential energy landscape, which maps the energy as a function of the internal rotation, allows for the determination of the energy barriers between these stable conformations. researchgate.net

Table 1: Calculated Relative Electronic Energies of Dichloroacetyl Chloride Conformers

Computational Method Basis Set Energy Difference (kJ/mol)
RHF6-31G(d)Data not available in search results
MP26-31G(d)Data not available in search results

Charge Distribution and Reactivity Predictions

The distribution of electron density within the Dichloro(¹³C₂_)acetyl chloride molecule is a key determinant of its reactivity. The presence of three electronegative chlorine atoms significantly influences the electronic environment. The two chlorine atoms on the α-carbon and the chlorine atom of the acyl chloride group create a strong electron-withdrawing effect. This effect makes the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles.

Computational studies can quantify this charge distribution, often through methods like Mulliken population analysis or by calculating electrostatic potential maps. These analyses consistently show a significant partial positive charge on the carbonyl carbon, which is a hallmark of reactive acyl chlorides. The enhanced electrophilicity of Dichloro(¹³C₂_)acetyl chloride compared to non-chlorinated analogs like acetyl chloride is a direct consequence of these electronic effects. This heightened reactivity makes it a potent acylating agent in organic synthesis.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transient species like transition states.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions involving acyl chlorides. researchgate.netresearchgate.net For reactions like hydrolysis or acylation, DFT calculations can map out the potential energy surface, identifying the lowest energy pathway from reactants to products. researchgate.netresearchgate.net

Studies on similar molecules, such as chloroacetyl chloride and benzoyl chlorides, have shown that hydrolysis can proceed through a concerted, one-step SN2 mechanism. researchgate.net In this mechanism, the attacking nucleophile (e.g., a water molecule) approaches the carbonyl carbon while the leaving group (the chloride ion) departs simultaneously, passing through a distorted tetrahedral transition state. researchgate.net DFT calculations can model the role of solvent molecules, which can act as catalysts by stabilizing the transition state. researchgate.net For acylation reactions, DFT can be used to predict regioselectivity, as demonstrated in the acylation of 2-benzoxazolinone (B145934) with acetyl chloride, where the calculations correctly predicted the favored product isomer. researchgate.net

Ab Initio Calculations of Kinetic Isotope Effects

The presence of ¹³C isotopes in Dichloro(¹³C₂_)acetyl chloride makes it an ideal candidate for studying kinetic isotope effects (KIEs). KIEs are small changes in reaction rates that occur when an atom in the reactant is replaced by one of its heavier isotopes. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be used to predict these effects.

Theoretical studies on chlorine isotope effects in elimination and nucleophilic substitution reactions have shown that the magnitude of the KIE is related to changes in the bonding to the isotopic atom in the transition state. researchgate.net For reactions involving Dichloro(¹³C₂_)acetyl chloride, ab initio calculations could predict the ¹³C KIE, providing valuable information about the structure of the transition state and the rate-determining step of the reaction. For example, a significant KIE at the carbonyl carbon would suggest that the C-Cl or C-O bond formation/breaking at this center is part of the rate-determining step.

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate experimental data and confirm the structure and purity of a compound.

For Dichloro(¹³C₂_)acetyl chloride, computational chemistry can predict various spectra, including ¹³C-NMR, infrared (IR), and Raman spectra. DFT calculations, for instance, can compute the vibrational frequencies corresponding to the IR and Raman active modes. mdpi.com These predicted frequencies can be compared to experimental spectra to assign the observed bands to specific molecular vibrations, such as the C=O stretch, C-C stretch, and C-Cl stretches. researchgate.net

Similarly, ¹³C-NMR chemical shifts can be calculated. mdpi.com The calculated shifts for the two ¹³C-labeled carbons in Dichloro(¹³C₂_)acetyl chloride can be compared with experimental ¹³C-NMR spectra to confirm the isotopic enrichment and purity of the sample. The agreement between calculated and experimental spectroscopic data provides strong evidence for the correctness of both the computational model and the experimental characterization. mdpi.com

Table 2: Key Spectroscopic Data for Dichloroacetyl Chloride and its Isotopologues

Spectroscopic Technique Compound Key Feature Observed/Predicted Value
¹³C-NMRDichloro(¹³C₂)acetyl chlorideIsotopic enrichmentComparison of peak intensities and chemical shifts at labeled carbons.
GC-MSDichloro(¹³C₂_)acetyl chlorideIsotopic purityAnalysis of molecular ion clusters (m/z ratios).
IR SpectroscopyDichloroacetyl chlorideC=O stretching~1814 cm⁻¹ (in Kr matrix) researchgate.net
IR SpectroscopyDichloroacetyl chlorideCH bending~1262 cm⁻¹ (in Kr matrix) researchgate.net
IR SpectroscopyDichloroacetyl chlorideC-C stretching~987 cm⁻¹ (in Kr matrix) researchgate.net
IR SpectroscopyDichloroacetyl chlorideCCl₂ symmetric stretching~740 cm⁻¹ (in Kr matrix) researchgate.net

Molecular Dynamics Simulations of Dichloro(¹³C₂_)acetyl Chloride in Reaction Environments

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules at an atomic level over time. While specific MD simulation studies focusing exclusively on Dichloro(¹³C₂_)acetyl chloride are not extensively documented in publicly available literature, the principles and methodologies can be robustly inferred from simulations of its non-labeled analogue, dichloroacetyl chloride, and other reactive acyl chlorides. uq.edu.au The isotopic labeling with ¹³C does not significantly alter the classical mechanical forces governing molecular motion in an MD simulation, meaning that studies on dichloroacetyl chloride are directly relevant for understanding the dynamics of its ¹³C₂-labeled counterpart. sigmaaldrich.com The primary value of the ¹³C labeling lies in experimental contexts, such as NMR spectroscopy or mass spectrometry, for mechanistic elucidation, which can then be correlated with computational findings.

MD simulations of Dichloro(¹³C₂_)acetyl chloride in various reaction environments—such as in aqueous solution, organic solvents, or in the presence of nucleophiles—provide critical insights into the initial stages of chemical reactions. These simulations model the explicit interactions between the solute (the acyl chloride) and the surrounding solvent molecules, capturing the dynamic nature of the solvation shell, which is crucial for understanding reactivity.

The setup of a typical MD simulation for this system involves several key components:

Force Fields: A classical force field (e.g., GROMOS, AMBER, CHARMM, OPLS) is required to define the potential energy of the system as a function of its atomic coordinates. For a reactive molecule like an acyl chloride, standard force fields may need re-parameterization to accurately describe the partial charges, bond lengths, angles, and dihedral terms, especially for the highly electrophilic carbonyl carbon. The Automated Topology Builder (ATB) and Repository provides pre-calculated topologies for molecules like dichloroacetylchloride, which can serve as a starting point for such simulations. uq.edu.au

Solvent Models: The choice of solvent model is critical. Explicit solvent models (e.g., TIP3P, SPC/E for water) surround the solute with a large number of individual solvent molecules, offering a detailed picture of solute-solvent interactions, including hydrogen bonding. Implicit solvent models, which represent the solvent as a continuous medium, are computationally less expensive but may not capture specific local interactions that can influence the reaction pathway.

Simulation Protocol: Simulations are typically run under constant temperature and pressure (NPT ensemble) to mimic laboratory conditions. The simulation time must be long enough to allow for adequate sampling of the conformational space and the local solvent environment.

From these simulations, several important properties can be analyzed to understand the behavior of Dichloro(¹³C₂_)acetyl chloride prior to reaction:

Solvation Structure: The radial distribution function (RDF) between atoms of the acyl chloride and solvent molecules reveals the structure of the solvation shell. This can show, for instance, how water molecules orient themselves around the electrophilic carbonyl group.

Conformational Dynamics: Dichloroacetyl chloride possesses rotational freedom around the C-C bond, leading to different conformers (e.g., anti and gauche forms). researchgate.net MD simulations can quantify the populations and interconversion rates of these conformers in different environments.

Reactant Association: In the presence of a nucleophile (e.g., an amine or alcohol), MD simulations can be used to calculate the potential of mean force (PMF) for the association of the two reactants, providing insight into the free energy barrier for bringing the reactants together in a reactive orientation.

ParameterTypical Value/ChoiceRationale
Force Field GROMOS, AMBER, OPLS-AAWell-established for organic molecules; may require re-parameterization for the reactive acyl chloride group.
Solvent Model Explicit (e.g., TIP3P, SPC/E)Provides a detailed description of solute-solvent interactions, which are critical for reaction dynamics in solution.
System Size >2000 solvent moleculesTo minimize finite-size effects and ensure the solute is adequately solvated.
Temperature 298 K (25 °C)To simulate standard laboratory conditions.
Pressure 1 atmTo simulate standard laboratory conditions.
Simulation Time 10-100 nsTo ensure sufficient sampling of conformational and solvent dynamics.
Analysis RDF, Conformational Analysis, PMFTo characterize the structure of the solvation shell, molecular flexibility, and initial reactant association energetics.

Development of Computational Models for Dichloroacylation Reactions

Computational models are indispensable for dissecting the complex mechanisms of chemical reactions, including dichloroacylation. These models allow researchers to explore reaction pathways, identify fleeting transition states, and predict reactivity, thereby guiding experimental design. sciencedaily.comnih.gov The development of such models for reactions involving Dichloro(¹³C₂_)acetyl chloride leverages a range of computational chemistry techniques, from high-level quantum mechanics to sophisticated machine learning algorithms.

Quantum Mechanics (QM) Methods: QM methods, particularly Density Functional Theory (DFT), are the cornerstone for modeling chemical reactions. They provide a detailed electronic structure-based understanding of the reaction mechanism. For a dichloroacylation reaction, such as the reaction of Dichloro(¹³C₂_)acetyl chloride with an amine, DFT calculations can be used to:

Map the Potential Energy Surface: By calculating the energy of the system for various atomic arrangements, a map of the reaction pathway can be constructed.

Locate Transition States: These are the highest energy points along the reaction coordinate and represent the kinetic bottleneck of the reaction. sciencedaily.com Theoretical studies on related molecules, like the decomposition of chloroacetyl chloride, have successfully located multiple transition states to determine the most favorable reaction pathways. researchgate.net

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. This allows for the prediction of how changes in the substrate or catalyst will affect the reaction speed.

Analyze Reaction Mechanisms: QM calculations can elucidate the step-by-step process of bond breaking and formation, such as the nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and expulsion of the chloride leaving group. youtube.com

Hybrid QM/MM Methods: For reactions occurring in a complex environment, such as in a solvent or a catalyst's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models offer a balance between accuracy and computational cost. nih.gov In this approach, the reactive core of the system (e.g., Dichloro(¹³C₂_)acetyl chloride and the attacking nucleophile) is treated with high-level QM, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally demanding MM force field. This allows for the inclusion of environmental effects on the reaction energetics and mechanism.

Machine Learning (ML) Models: A newer frontier in computational chemistry is the application of machine learning to predict chemical reactivity. sciencedaily.com Researchers have developed ML models trained on large datasets of known reactions to predict outcomes for new, unseen reactions. mit.edu For dichloroacylation, an ML model could be trained to:

Predict Reaction Yields: Based on the structures of the amine and the acylating agent, an ML model could predict the expected product yield under specific conditions.

Identify Optimal Reaction Conditions: By including reaction parameters like solvent, temperature, and catalyst in the training data, ML can help identify the optimal conditions for a desired transformation.

Accelerate Transition State Discovery: Recently developed ML models can predict the structure of transition states in seconds, a task that can take hours or days with traditional QM methods. sciencedaily.com This rapid prediction can significantly accelerate the design of new catalysts and reactions. mit.edu

The development of these computational models is often synergistic with experimental work. For example, the discovery of Dichloromeldrum's acid as a practical and green reagent for dichloroacetylation provides a wealth of experimental data on reaction scope and yields. bris.ac.uknih.govresearchgate.netbris.ac.uk This data can be used to validate and refine computational models, leading to a deeper understanding of dichloroacylation and facilitating the design of novel synthetic methodologies.

Modeling ApproachStrengthsLimitationsApplication to Dichloroacylation
Quantum Mechanics (QM) High accuracy for electronic structure, detailed mechanistic insight. researchgate.netComputationally expensive, often limited to gas-phase or implicit solvent models.Elucidating the stepwise mechanism, calculating activation energies, characterizing transition state structures.
Hybrid QM/MM Balances QM accuracy with the ability to model large, complex environments. nih.govThe interface between QM and MM regions can be challenging to define.Modeling the reaction in explicit solvent to study the role of solvent-reactant interactions on the reaction barrier.
Machine Learning (ML) Extremely fast predictions, can learn complex relationships from large datasets. sciencedaily.commit.eduRequires large amounts of high-quality training data, may not extrapolate well outside of the training domain.Predicting reaction outcomes (yields, selectivity), screening for optimal substrates and catalysts, rapid estimation of transition state geometries.

Advanced Research Methodologies and Techniques Employing Dichloro 13c 2 Acetyl Chloride

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopy allows for the real-time observation of a chemical reaction as it progresses, providing critical data on reaction rates, the formation of intermediates, and the influence of reaction conditions. The use of Dichloro(¹³C₂)acetyl chloride significantly enhances the utility of techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for this purpose.

In ¹³C NMR spectroscopy, the signal for a ¹³C nucleus is observed. Since the natural abundance of ¹³C is only about 1.1%, signals in a standard ¹³C NMR spectrum are inherently weak. researchgate.net By using Dichloro(¹³C₂)acetyl chloride, where the carbons of interest are nearly 100% ¹³C, the corresponding signals in the NMR spectrum are exceptionally strong and distinct. nih.govnih.gov This allows researchers to easily monitor the conversion of the acyl chloride to its product. For instance, in a Friedel-Crafts acylation, the chemical shift of the carbonyl carbon (¹³C=O) in Dichloro(¹³C₂)acetyl chloride would be significantly different from the chemical shift of the corresponding ketone carbon in the product, allowing for straightforward kinetic analysis. sapub.org

Similarly, in IR spectroscopy, the isotopic substitution of ¹²C with the heavier ¹³C atom results in a predictable shift of the carbonyl (C=O) stretching frequency to a lower wavenumber (energy). This isotopic shift separates the vibrational band of the labeled reactant from its corresponding product and any other carbonyl-containing species in the mixture, enabling unambiguous tracking of the reaction's progress.

Table 1: Comparison of Spectroscopic Frequencies for ¹²C vs. ¹³C₂ Labeled Dichloroacetyl Groups

Spectroscopic Technique Functional Group Typical ¹²C Frequency (cm⁻¹) Expected ¹³C₂ Shifted Frequency (cm⁻¹)
Infrared (IR) Spectroscopy Carbonyl Stretch (C=O) ~1780-1810 Lower by ~40-60 cm⁻¹
Raman Spectroscopy Carbonyl Stretch (C=O) ~1780-1810 Lower by ~40-60 cm⁻¹

Note: Exact frequencies can vary based on solvent and molecular environment. The shift is due to the increased reduced mass of the ¹³C=O oscillator.

Flow Chemistry Applications in Syntheses Involving Labeled Reagents

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters like temperature, pressure, and reaction time compared to traditional batch chemistry. These systems are particularly advantageous when working with expensive or highly reactive reagents like isotopically labeled compounds.

Using Dichloro(¹³C₂)acetyl chloride in a flow reactor minimizes waste and allows for the rapid optimization of reaction conditions on a small scale. The precise control of residence time in the reactor enables fine-tuning of reactions to maximize the yield of the desired ¹³C-labeled product while minimizing the formation of byproducts. This is crucial for multi-step syntheses where the labeled compound must be carried through several transformations. vanderbilt.edu The enhanced mixing and heat transfer in flow reactors can also lead to higher yields and purities for reactions such as Friedel-Crafts acylations, which are often problematic in batch setups.

Table 2: Advantages of Flow Chemistry for Syntheses with Dichloro(¹³C₂)acetyl chloride

Parameter Batch Chemistry Flow Chemistry Benefit for Labeled Synthesis
Reagent Use Requires minimum volume for stirring/handling Continuous feed, minimal reactor volume Reduces waste of expensive labeled reagent
Temperature Control Slow heating/cooling, potential for hotspots Rapid heat exchange, precise control Improves selectivity and reduces byproduct formation
Reaction Time Fixed for the entire batch Controlled by flow rate and reactor length Allows for rapid kinetic analysis and optimization

| Safety | Large quantities of reagents mixed at once | Small reaction volume at any given time | Safer handling of reactive acyl chlorides |

Use in Mechanistic Studies with Transient Intermediates Detection

Elucidating a reaction mechanism often requires the detection and characterization of short-lived, or transient, intermediates. Isotopic labeling is a cornerstone of such studies. nih.gov Dichloro(¹³C₂)acetyl chloride is an ideal tool for investigating mechanisms of acylation reactions.

For example, in reactions of acyl chlorides with bases, the formation of a ketene (B1206846) intermediate is often proposed. If Dichloro(¹³C₂)acetyl chloride is used, the resulting dichloroketene (B1203229) (Cl₂C=¹³C=O) will be isotopically labeled. This allows its presence to be confirmed, even at low concentrations, by trapping it with a suitable reagent and analyzing the final product by mass spectrometry or NMR. The mass of the product will be two daltons heavier than if the unlabeled reagent were used, providing definitive proof of the ketene pathway.

Furthermore, the kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can provide insight into the rate-determining step of a reaction. youtube.com While the KIE for ¹³C is smaller than for hydrogen isotopes, it can be precisely measured using competitive experiments and modern analytical techniques, offering valuable clues about bond-breaking and bond-forming steps involving the labeled carbon atoms. rsc.org

Microfluidic Reactor Studies with Isotopically Labeled Compounds

Microfluidic reactors, or "lab-on-a-chip" systems, are devices that handle and process minute quantities of fluids in channels with micrometer dimensions. nih.gov These reactors offer unparalleled advantages for studying reaction kinetics and mechanisms, particularly when using precious isotopically labeled materials like Dichloro(¹³C₂)acetyl chloride. nih.gov

The extremely small volumes (nanoliters to microliters) drastically reduce reagent consumption. nih.gov The high surface-area-to-volume ratio allows for exceptionally fast mixing and heat dissipation, enabling kinetic studies on very fast reactions that would be impossible to measure accurately in larger-scale apparatus. anr.frbiorxiv.org

By introducing Dichloro(¹³C₂)acetyl chloride and a substrate into a microfluidic chip, researchers can precisely control their interaction time before quenching the reaction and analyzing the output. By varying the channel length or flow rates, a detailed kinetic profile of the reaction can be constructed. When coupled with highly sensitive analytical techniques like mass spectrometry, this approach allows for the quantification of reactants and products, providing high-quality data for mechanistic modeling. nih.gov

Surface-Enhanced Spectroscopy (e.g., SERS) for Reaction Intermediates

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique that can detect molecules at extremely low concentrations when they are adsorbed onto or near the surface of plasmonic metal nanostructures (typically silver or gold). acs.orgacs.org This makes SERS an ideal tool for observing reaction intermediates in heterogeneous catalysis or reactions occurring at an electrode-solution interface.

When studying a surface reaction involving Dichloro(¹³C₂)acetyl chloride, the ¹³C label provides a distinct advantage. As noted in section 7.1, the vibrational frequencies of functional groups containing ¹³C are shifted relative to their ¹²C counterparts. asianjournalofphysics.comnih.gov In a SERS experiment, this isotopic shift allows the signals from surface-adsorbed intermediates derived from Dichloro(¹³C₂)acetyl chloride to be clearly distinguished from background signals or other species in the solution. researchgate.net This has been effectively used to identify COOH* intermediates in CO₂ reduction by observing the isotopic shift. researchgate.net A similar approach could identify acylation intermediates on a catalytic surface, providing direct evidence for proposed mechanistic steps.

Table 3: Hypothetical SERS Analysis of a Reaction Intermediate

Species Key Vibrational Mode Expected Wavenumber (¹²C) Expected Wavenumber (¹³C₂) Significance
Dichloro(¹³C₂)acetyl chloride C=O Stretch 1795 cm⁻¹ 1750 cm⁻¹ Confirms reactant presence on surface
Proposed Intermediate: Surface-Adsorbed Dichloroketene C=C=O Asymmetric Stretch 2150 cm⁻¹ 2095 cm⁻¹ Provides direct evidence for the intermediate's formation on the catalytic surface

Note: These are illustrative values. Actual observed frequencies in a SERS experiment would depend on the specific surface, binding orientation, and local chemical environment.

Future Directions and Emerging Research Opportunities in Dichloro 13c 2 Acetyl Chloride Chemistry

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Predictive Modeling for Reaction Outcomes:

Beyond synthesis, AI is also being applied to the analysis of isotopically labeled products. Neural networks and other ML techniques are being developed to automate the identification of isotopes from spectral data, such as that obtained from mass spectrometry or gamma-ray spectroscopy. mdpi.comresearchgate.net This is particularly valuable for complex mixtures where signals from different isotopologues may overlap. researchgate.net AI can help to deconvolve these complex spectra, providing rapid and accurate identification and quantification of the labeled species. researchgate.net

AI/ML Application AreaPotential Impact on Dichloro(¹³C₂)acetyl chloride Chemistry
Reaction Optimization Predict optimal reaction conditions (catalyst, solvent, temperature) for higher yields and selectivity of dichloroacylated products.
Synthesizability Prediction Assess the likelihood of successfully synthesizing novel compounds incorporating the Dichloro(¹³C₂)acetyl group. nih.gov
Spectral Analysis Automate the analysis of mass spectrometry and NMR data for faster and more accurate identification of labeled products. mdpi.comresearchgate.net
Mechanism Elucidation Assist in proposing and evaluating potential reaction mechanisms by analyzing large datasets of experimental and computational data.

Development of Greener Synthetic Routes for Labeled Compounds

The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including isotopically labeled ones. The development of more sustainable methods for producing and utilizing Dichloro(¹³C₂)acetyl chloride is a key area of future research.

Atom Economy and Waste Reduction:

Traditional synthetic methods for labeled compounds can sometimes be lengthy and generate significant waste. Future research will focus on developing synthetic routes with higher atom economy, minimizing the use of protecting groups and reducing the number of synthetic steps. For instance, the synthesis of ¹³C-labeled tetradecanoic acids has been achieved through various methods, including the use of K¹³CN and alkylation of diethyl sodio-malonate, demonstrating different strategies to incorporate the isotope efficiently. nih.gov

Biocatalysis and Biosynthetic Methods:

The use of enzymes and whole-cell systems offers a promising green alternative to traditional chemical synthesis. alfa-chemistry.com Microorganisms or plant systems can be cultured in media containing ¹³C-labeled substrates, such as ¹³C-glucose, to biosynthetically produce a wide range of labeled compounds. alfa-chemistry.comnih.gov While direct biosynthesis of Dichloro(¹³C₂)acetyl chloride may not be feasible, enzymes could be employed in downstream reactions to incorporate the dichloroacetyl group into target molecules under mild and environmentally friendly conditions.

Safer Solvents and Reagents:

A significant focus of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. Research into the use of ionic liquids, supercritical fluids, or water as reaction media for dichloroacylation reactions could lead to more environmentally benign processes. rsc.org

Exploration of Novel Catalytic Systems for Dichloroacylation

Catalysis plays a pivotal role in modern organic synthesis, and the development of new and improved catalytic systems for dichloroacylation reactions is a vibrant area of research.

Advanced Homogeneous and Heterogeneous Catalysts:

The efficiency and selectivity of dichloroacylation reactions can be significantly enhanced by the design of novel catalysts. This includes the development of more active and stable homogeneous catalysts, as well as heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost. sciencedaily.com Recent advancements have seen the development of novel catalysts with unique structures, such as those with two metal cores, that exhibit higher efficiency and selectivity in cross-coupling reactions. sciencedaily.com

Nanocatalysis:

Nanomaterials are emerging as promising catalyst supports due to their high surface area and unique electronic properties. The immobilization of catalytic species on nanoparticles can lead to enhanced catalytic activity and stability. Research into the use of nanocatalysts for dichloroacylation could lead to more efficient and selective transformations.

Photoredox Catalysis:

Photoredox catalysis, which utilizes light to drive chemical reactions, offers a powerful tool for activating molecules under mild conditions. The application of photoredox catalysis to dichloroacylation reactions could enable new synthetic pathways and provide access to previously inaccessible labeled compounds.

Catalytic SystemAdvantages for DichloroacylationResearch Focus
Homogeneous Catalysts High activity and selectivity.Development of catalysts with improved stability and recyclability.
Heterogeneous Catalysts Ease of separation and reuse, reduced metal contamination. sciencedaily.comDesign of highly active and leach-proof supported catalysts.
Nanocatalysts High surface area, enhanced reactivity.Synthesis of well-defined nanocatalysts with controlled size and shape.
Biocatalysts (Enzymes) High selectivity, mild reaction conditions, environmentally friendly. alfa-chemistry.comDiscovery and engineering of enzymes for dichloroacylation.
Photoredox Catalysts Mild reaction conditions, unique reactivity.Exploration of new photocatalytic systems for C-H functionalization with Dichloro(¹³C₂)acetyl chloride.

Applications in Materials Science Research (e.g., labeled polymers, smart materials)

The incorporation of isotopic labels into materials is a burgeoning field with the potential to provide unprecedented insights into their structure, dynamics, and function. Dichloro(¹³C₂)acetyl chloride can serve as a valuable building block for creating labeled polymers and smart materials.

By strategically placing the ¹³C₂-dichloroacetyl group within a polymer chain or a material matrix, researchers can use techniques like solid-state NMR and mass spectrometry to probe local structure and dynamics. This can provide crucial information on:

Polymer chain conformation and mobility.

The distribution of different components in a polymer blend or composite material.

The mechanism of response in smart materials, such as self-healing polymers or stimuli-responsive gels.

The dichloroacetyl group itself can also impart specific functionalities to the material, potentially influencing its chemical or physical properties.

Design of Next-Generation Isotope-Labeled Probes for Chemical Biology Research

Isotopically labeled molecules are indispensable tools in chemical biology for tracing metabolic pathways, studying enzyme mechanisms, and quantifying biomolecules. alfa-chemistry.com Dichloro(¹³C₂)acetyl chloride provides a unique chemical handle for the design of novel probes for these applications.

The reactivity of the acetyl chloride group allows for its conjugation to a wide range of biomolecules, including amino acids, peptides, and metabolites. The presence of the two chlorine atoms and the two ¹³C isotopes offers several advantages:

Distinct Mass Spectrometry Signature: The isotopic pattern of the dichloroacetyl group provides a clear and unambiguous signal in mass spectrometry, facilitating the identification and quantification of labeled molecules in complex biological samples.

Probing Enzyme Activity: The dichloroacetyl group can act as a reactive moiety to covalently modify the active sites of certain enzymes, allowing for their identification and characterization.

Metabolic Tracing: Labeled metabolites derivatized with Dichloro(¹³C₂)acetyl chloride can be used to trace their fate through metabolic pathways, providing insights into cellular metabolism in health and disease. alfa-chemistry.comnih.gov

High-Throughput Experimentation in Labeled Compound Synthesis and Reaction Optimization

High-throughput experimentation (HTE) is a powerful approach that enables the rapid screening of a large number of reaction conditions in parallel. nih.govyoutube.com This methodology is becoming increasingly important in the synthesis of labeled compounds, where the starting materials are often expensive and available in limited quantities.

By using multi-well plates and automated liquid handling systems, researchers can efficiently test a wide array of catalysts, solvents, and other reaction parameters to identify the optimal conditions for the synthesis of Dichloro(¹³C₂)acetyl chloride and its derivatives. youtube.com This not only accelerates the discovery of new synthetic methods but also facilitates the rapid optimization of existing ones. youtube.com

The large datasets generated from HTE are also ideally suited for training machine learning algorithms, creating a synergistic relationship between these two cutting-edge technologies. youtube.com This combination of HTE and AI has the potential to create a "self-driving lab" for the synthesis of labeled compounds, where automated systems can design, execute, and analyze experiments with minimal human intervention. youtube.com

Q & A

Q. What are the primary synthetic routes for preparing isotopically labeled Dichloroacetyl Chloride (e.g., ~13~C_2_ variants), and how can reaction conditions be optimized to minimize byproduct formation?

Dichloroacetyl chloride derivatives, including isotopically labeled forms, are typically synthesized via halogenation of acetyl chloride precursors or substitution reactions. For example, α-phosphoryl sulfoxides react with acetyl chloride or thionyl chloride to yield dichloro sulfides, though competing pathways may produce undesired byproducts (e.g., 10% dichloro sulfides in one study) . To optimize isotopic labeling (~13~C_2_), researchers should:

  • Use ~13~C-enriched acetic acid as a starting material to ensure isotopic incorporation at the carbonyl and methyl positions.
  • Employ catalysts like dimethylformamide (DMF) to enhance reaction efficiency and selectivity .
  • Monitor reaction progress via 31P-NMR or LCMS to detect intermediates and adjust stoichiometry in real time .

Q. How can researchers characterize the purity and isotopic enrichment of Dichloro(~13~C_2_)acetyl Chloride using spectroscopic and chromatographic methods?

Key analytical methods include:

  • 13C-NMR : Verify isotopic enrichment by comparing peak intensities and chemical shifts at labeled carbons (e.g., ~13~C at C=O and CH3 positions) .
  • GC-MS : Quantify isotopic purity by analyzing molecular ion clusters (e.g., m/z ratios for ~12~C vs. ~13~C) .
  • Elemental Analysis : Confirm stoichiometric ratios of Cl, C, and O to detect impurities like unreacted acetic acid or residual solvents .

Q. What safety protocols are critical when handling Dichloroacetyl Chloride in laboratory settings?

Due to its high reactivity and toxicity:

  • Use fume hoods and impermeable gloves (e.g., nitrile) to prevent inhalation or skin contact .
  • Neutralize spills with sodium bicarbonate or specialized absorbents to avoid violent hydrolysis .
  • Store under inert gas (e.g., argon) in corrosion-resistant containers to prevent degradation .

Advanced Research Questions

Q. How do reaction mechanisms differ when Dichloroacetyl Chloride is used in nucleophilic acyl substitutions compared to non-chlorinated analogs?

The electron-withdrawing chlorine atoms increase electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). For example:

  • In the synthesis of 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide, dichloroacetyl chloride reacts faster with aromatic amines than non-chlorinated analogs due to enhanced electrophilicity .
  • Competing pathways (e.g., elimination vs. substitution) can be mitigated by controlling solvent polarity and temperature. Polar aprotic solvents like dichloromethane favor substitution .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for Dichloroacetyl Chloride derivatives?

Discrepancies often arise from differences in:

  • Catalyst selection : Benzoyl chloride produces quantitative yields of α-chloro-α-phosphorylmethyl sulfides, while acetyl chloride yields mixed products .
  • Isotopic effects : ~13~C labeling may subtly alter reaction kinetics, requiring recalibration of reaction times .
  • Analytical sensitivity : Use high-resolution LCMS or 2D-NMR to distinguish structurally similar byproducts .

Q. How can computational modeling (e.g., QSPR, DFT) predict the reactivity and stability of this compound in complex reaction environments?

Quantum chemical methods enable:

  • Reactivity prediction : Calculate electrophilicity indices to rank susceptibility to nucleophilic attack .
  • Degradation pathways : Simulate hydrolysis kinetics under varying pH and temperature conditions .
  • Isotope effects : Model vibrational frequencies and bond dissociation energies to assess ~13~C-induced stability changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.